1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure that combines a furan ring, an oxadiazole ring, a piperidine ring, and a phenylethanone moiety
Scientific Research Applications
1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Future Directions
The compound “1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” could be further studied for its potential biological activities . Its synthesis could be optimized, and its chemical reactions could be further explored . Additionally, its physical and chemical properties could be thoroughly investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and piperidine moieties with the phenylethanone group using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- 1-(4-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Comparison:
- Structural Differences: While the core structure remains similar, the heterocyclic rings (furan, thiophene, pyridine) differ, leading to variations in chemical reactivity and biological activity.
- Unique Properties: The presence of the furan ring in 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone imparts unique electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)18-20-21-19(25-18)16-8-11-24-13-16/h1-5,8,11,13,15H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZTBNHJXSMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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